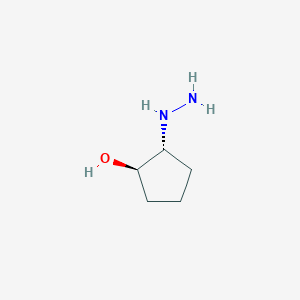

trans-2-Hydrazinocyclopentanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-hydrazinylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-7-4-2-1-3-5(4)8/h4-5,7-8H,1-3,6H2/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNLGJQEAPPVNR-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Trans 2 Hydrazinocyclopentanol

Stereoselective Synthesis Strategies and Routes to trans-2-Hydrazinocyclopentanol

Stereoselective synthesis is crucial for producing this compound with the desired relative and absolute stereochemistry. The "trans" configuration indicates that the hydrazino and hydroxyl groups are on opposite faces of the cyclopentane (B165970) ring. A primary strategy to achieve this is through the ring-opening of an epoxide.

A common and effective route begins with cyclopentene (B43876) oxide. The strained three-membered ring of an epoxide is susceptible to nucleophilic attack. youtube.com When a hydrazine (B178648) equivalent, acting as a nucleophile, attacks one of the epoxide carbons, it does so from the face opposite to the oxygen atom, following an SN2-type mechanism. This backside attack forces the ring to open, resulting in the formation of a trans-1,2-substituted cyclopentane. Subsequent protonation of the resulting alkoxide yields the this compound product. youtube.comkhanacademy.org This method is inherently diastereoselective for the trans isomer due to the mechanistic constraints of the epoxide ring-opening reaction. imperial.ac.uk

Enantioselective Approaches to Chiral this compound

To synthesize a specific enantiomer of this compound (either (1R,2R) or (1S,2S)), enantioselective strategies must be employed. These approaches aim to create a single mirror-image form of the molecule, which is often critical for its biological activity. rsc.org

Key enantioselective approaches include:

Catalytic Asymmetric Ring-Opening: This strategy involves using a chiral catalyst to open the achiral cyclopentene oxide with a nucleophile. Chiral metal complexes, often featuring ligands such as BINOL or SALEN derivatives, can create a chiral environment around the epoxide. This environment favors nucleophilic attack at one of the two prochiral carbons over the other, leading to a high enantiomeric excess (e.e.) of one enantiomer of the trans product. The development of cooperative bimetallic catalysis systems has also shown promise in achieving high regio- and enantioselectivity in ring-opening reactions. rsc.org

Use of Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material or reagent to direct the stereochemical outcome of a reaction. nih.gov For instance, a chiral hydrazine derivative could be used, where the bulky chiral group biases the approach to the epoxide, resulting in a diastereoselective reaction. Subsequent removal of the auxiliary reveals the chiral product.

Starting from the Chiral Pool: This approach utilizes naturally occurring chiral molecules as starting materials. nih.gov A synthesis could begin with a commercially available, enantiomerically pure cyclopentane derivative that already contains one of the required stereocenters. Subsequent chemical transformations would then be used to install the remaining functional groups while preserving the initial stereochemistry.

Diastereoselective Control in Hydrazinocyclopentanol Formation

Diastereoselective control is fundamental to ensuring the trans relationship between the hydrazino and hydroxyl groups. As mentioned, the nucleophilic ring-opening of cyclopentene oxide is a powerful method for achieving this. The SN2 reaction pathway dictates that the nucleophile (hydrazine) and the leaving group (the epoxide oxygen, which becomes the hydroxyl group) will be anti-periplanar, resulting in the trans product. youtube.com

An alternative strategy involves the stereoselective reduction of a precursor molecule, such as 2-hydrazinocyclopentanone. The reduction of the ketone can yield either the cis or trans alcohol, depending on the reaction conditions and the reducing agent used. To favor the trans isomer, a bulky reducing agent can be employed that preferentially attacks from the less sterically hindered face of the ketone. If the hydrazino group is large (for example, protected with a bulky group), the reducing agent will approach from the opposite face, leading to the desired trans alcohol. Transition metal-catalyzed asymmetric transfer hydrogenation represents a sophisticated method for achieving high diastereoselectivity in the reduction of substituted ketones. rsc.orgru.nl

Novel Reagents and Catalytic Systems in this compound Synthesis

Modern organic synthesis increasingly relies on novel reagents and catalysts to improve efficiency, selectivity, and safety.

Hydrazine Surrogates: Due to the toxicity of hydrazine, safer and more manageable hydrazine equivalents are often preferred. Protected hydrazines, such as tert-butyl carbazate (Boc-hydrazine) or various N-acylhydrazines, serve as effective nucleophiles in ring-opening reactions. The protecting group can be removed later in the synthetic sequence.

Lewis Acid Catalysis: Lewis acids can be used to activate the epoxide ring, making it more susceptible to attack by weaker nucleophiles. This can lead to milder reaction conditions and improved reaction rates. Chiral Lewis acids are central to many enantioselective ring-opening strategies.

Biocatalysis: The use of enzymes, such as amine dehydrogenases or imine reductases, offers a highly selective method for synthesizing chiral amino alcohols. nih.gov Directed evolution can be used to engineer enzymes that can catalyze the reductive amination of hydroxyketones with high stereoselectivity, potentially providing a direct route to chiral this compound under mild, aqueous conditions.

Protecting Group Chemistry and Functional Group Interconversions in the Synthesis of this compound Precursors

The synthesis of a bifunctional molecule like this compound often requires the use of protecting groups. uchicago.edu A protecting group is a reversible modification of a functional group that masks its reactivity during a chemical transformation elsewhere in the molecule. organic-chemistry.orgresearchgate.net

The hydrazine moiety is nucleophilic, and the hydroxyl group is both nucleophilic and acidic. To prevent unwanted side reactions, both groups may need to be protected. An ideal protection strategy is orthogonal , meaning that each protecting group can be removed under specific conditions without affecting the other. organic-chemistry.orgwikipedia.org

Amine/Hydrazine Protection: The hydrazine group can be protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) derivative. organic-chemistry.orgiris-biotech.de The Boc group is stable to many reaction conditions but is easily removed with acid, while the Fmoc group is cleaved under basic conditions. organic-chemistry.org

Alcohol Protection: The hydroxyl group is commonly protected as a silyl ether (e.g., tert-butyldimethylsilyl, TBDMS) or a benzyl ether (Bn). Silyl ethers are typically removed with fluoride sources (like TBAF), while benzyl ethers are cleaved by hydrogenolysis.

Functional group interconversion (FGI) is the process of converting one functional group into another. imperial.ac.uk This is a core tactic in synthesis design. ub.edufiveable.me For example, a trans-2-azidocyclopentanol could be synthesized first, as azides are excellent nucleophiles for epoxide ring-opening. The azide can then be selectively reduced to the corresponding amine or hydrazine at a later stage, a common and reliable transformation. vanderbilt.edu

Below is an interactive table summarizing potential orthogonal protecting groups for the synthesis of this compound.

| Functional Group | Protecting Group | Abbreviation | Stability | Cleavage Conditions |

| Hydrazine | tert-Butyloxycarbonyl | Boc | Base, Hydrogenolysis | Strong Acid (e.g., TFA) |

| Hydrazine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Acid, Hydrogenolysis | Base (e.g., Piperidine) |

| Hydrazine | Carboxybenzyl | Cbz | Acid, Base (mild) | Hydrogenolysis (H₂, Pd/C) |

| Hydroxyl | tert-Butyldimethylsilyl Ether | TBDMS | Acid (mild), Base | Acid (strong), Fluoride (TBAF) |

| Hydroxyl | Benzyl Ether | Bn | Acid, Base, Fluoride | Hydrogenolysis (H₂, Pd/C) |

| Hydroxyl | Tetrahydropyranyl Ether | THP | Base, Hydrogenolysis | Aqueous Acid |

Green Chemistry Principles in Hydrazinocyclopentanol Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comresearchgate.net Applying these principles to the synthesis of this compound can minimize its environmental impact. rjpn.org

The 12 Principles of Green Chemistry provide a framework for this approach. Key applications in this context include:

Prevention of Waste: Designing synthetic routes with high atom economy, where the maximum proportion of atoms from the reactants are incorporated into the final product. sigmaaldrich.com

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. Catalysts are used in small amounts and can be recycled, minimizing their environmental footprint. sigmaaldrich.comgreenchemistry-toolkit.org

Safer Solvents and Auxiliaries: Replacing hazardous solvents like chlorinated hydrocarbons or volatile ethers with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (2-MeTHF) is a primary goal.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. rjpn.org Microwave-assisted synthesis can sometimes dramatically reduce reaction times and energy requirements compared to conventional heating.

Reduce Derivatives: Minimizing the use of protecting groups shortens the synthetic route and reduces waste, aligning with the principle of avoiding unnecessary derivatization. researchgate.net

A comparison of a hypothetical traditional synthesis versus a greener approach is outlined below.

| Metric | Traditional Approach | Greener Approach |

| Solvent | Dichloromethane, Diethyl ether | 2-MeTHF, Ethanol, Water |

| Reagents | Stoichiometric reagents | Catalytic (metal or enzyme) |

| Energy | Conventional heating (reflux) | Ambient temperature or microwave |

| Waste | High E-Factor (kg waste/kg product) | Low E-Factor |

| Atom Economy | Lower, due to protecting groups | Higher, fewer steps |

By integrating these advanced stereoselective methods, modern reagents, and green chemistry principles, the synthesis of this compound can be achieved in a manner that is not only efficient and precise but also environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of Trans 2 Hydrazinocyclopentanol

Reactions of the Hydrazine (B178648) Moiety in trans-2-Hydrazinocyclopentanol*

The hydrazine group in this compound is a versatile nucleophile, capable of participating in a variety of reactions, including condensations to form heterocyclic systems, as well as N-alkylation and N-acylation.

Condensation Reactions and Heterocycle Formation

The hydrazine moiety of this compound can undergo condensation reactions with carbonyl compounds to yield various heterocyclic structures. For instance, reaction with aldehydes or ketones can form hydrazones, which can subsequently cyclize.

One common transformation is the reaction with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds to form five-membered pyrazolidine (B1218672) rings or six-membered pyridazine (B1198779) rings, respectively. While specific examples with this compound are not extensively documented in the literature, the general reactivity of hydrazines suggests that it would readily participate in such cyclization reactions. For example, reaction with an α,β-unsaturated ketone would be expected to proceed via a Michael addition of the hydrazine to the double bond, followed by intramolecular condensation to form a pyrazolidine derivative.

N-Alkylation and N-Acylation Pathways

The nitrogen atoms of the hydrazine group are nucleophilic and can be readily alkylated or acylated.

N-Alkylation: N-alkylation of this compound can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the hydrazine nitrogen attacks the electrophilic carbon of the alkyl halide. Due to the presence of two nitrogen atoms, a mixture of mono- and di-alkylated products can be expected, and the reaction conditions can be tailored to favor one over the other. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another viable method for introducing alkyl groups onto the hydrazine moiety.

N-Acylation: The N-acylation of this compound has been studied, particularly the synthesis of its di- and tri-acyl derivatives. The reaction with acylating agents such as acid chlorides or anhydrides proceeds readily to yield N-acylated products. For example, treatment of this compound with benzoyl chloride can yield trans-1,2-dibenzoyl-1-(2-hydroxycyclopentyl)hydrazine.

| Reactant | Acylating Agent | Product |

| This compound | Benzoyl Chloride | trans-1,2-dibenzoyl-1-(2-hydroxycyclopentyl)hydrazine |

Oxidation-Reduction Chemistry of the Hydrazine Functional Group

The hydrazine functional group in this compound can undergo both oxidation and reduction reactions.

Oxidation: Oxidation of the hydrazine moiety can lead to the formation of a diimide intermediate, which is a useful reagent for the syn-reduction of double bonds. The specific products of oxidation would depend on the oxidizing agent and reaction conditions. Stronger oxidizing agents could potentially lead to cleavage of the nitrogen-nitrogen bond.

Reduction: The nitrogen-nitrogen single bond in hydrazine derivatives can be cleaved under reductive conditions. This reaction, known as reductive cleavage, can be achieved using reagents such as sodium in liquid ammonia (B1221849) or catalytic hydrogenation. For derivatives of this compound, this would result in the formation of two separate amine functionalities.

Transformations Involving the Hydroxyl Group of this compound*

The hydroxyl group of this compound can participate in O-alkylation and O-acylation reactions and can also initiate cyclization processes.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The hydroxyl group can be converted to an ether through O-alkylation. A common method for this transformation is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. While this is a general method for alcohols, its application to this compound would require careful consideration of the reactivity of the hydrazine moiety, which could also be alkylated. Protection of the hydrazine group may be necessary to achieve selective O-alkylation.

O-Acylation: The hydroxyl group can be acylated to form an ester. This is typically achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. Studies on di- and tri-acyl derivatives of this compound have shown that both N- and O-acylation can occur. For instance, the treatment of trans-1,2-dibenzoyl-1-(2-hydroxycyclopentyl)hydrazine with thionyl chloride followed by an alkaline work-up leads to an isomerization reaction, yielding cis-2-benzoyl-1-(2-benzoyloxycyclopentyl)hydrazine. This transformation involves an N to O acyl migration.

| Starting Material | Reagent | Product |

| trans-1,2-dibenzoyl-1-(2-hydroxycyclopentyl)hydrazine | Thionyl Chloride, then alkali | cis-2-benzoyl-1-(2-benzoyloxycyclopentyl)hydrazine |

Cyclization Reactions and Ring Formation Initiated by the Hydroxyl Group

The hydroxyl group, in proximity to the hydrazine moiety, can participate in intramolecular cyclization reactions. A notable example is the formation of oxazolidine (B1195125) structures. In the acid-catalyzed isomerization of trans-1,2-dibenzoyl-1-(2-hydroxycyclopentyl)hydrazine to cis-2-benzoyl-1-(2-benzoyloxycyclopentyl)hydrazine, an oxazolidinium cation is proposed as a key intermediate. This intermediate is formed by the intramolecular attack of the acylamino oxygen on the carbon bearing the hydroxyl group (or a derivative thereof). This type of cyclization is an example of neighboring group participation by the acylamino group.

Stereochemical Outcomes and Diastereomeric Control in Reactions of this compound

The stereochemistry of reactions involving this compound and its derivatives is a critical aspect that dictates the three-dimensional structure of the resulting products. Research has demonstrated that the stereochemical outcome is highly dependent on the reaction conditions and the reagents employed, often leading to a high degree of diastereomeric control.

A significant reaction of a derivative of this compound is the acid-catalyzed isomerization of trans-1,2-dibenzoyl-1-(2-hydroxycyclopentyl)hydrazine. This reaction proceeds with a distinct inversion of configuration at the carbinol carbon atom, yielding the corresponding cis-isomer. cdnsciencepub.com This transformation is a clear example of diastereomeric control, where the trans-isomer is quantitatively converted to the cis-product.

The key to this stereochemical inversion is the formation of a cyclic intermediate. It is proposed that the reaction proceeds through an oxazolinium cation, which is formed by an SN2 attack of the acylamino oxygen on the carbon atom bearing the hydroxyl group. cdnsciencepub.com This intramolecular nucleophilic attack necessitates a backside approach, leading to the observed inversion of stereochemistry.

The choice of reagent plays a crucial role in directing the stereochemical outcome. For instance, the treatment of trans-1,2-dibenzoyl-1-(2-hydroxycyclopentyl)hydrazine with thionyl chloride, followed by an alkaline work-up, also results in the formation of the cis-isomer, cis-2-benzoyl-1-(2-benzoyloxycyclopentyl)hydrazine, in a quantitative yield. cdnsciencepub.com Similarly, the reaction with one equivalent of tosyl chloride in pyridine (B92270) leads to an intermediate that, upon hydrolysis, yields a mixture of the starting trans-alcohol and the rearranged cis-product, further highlighting the propensity for inversion of configuration. cdnsciencepub.com

In contrast to these isomerization reactions that proceed with inversion, it has been noted in the broader context of cyclic hydroxy-hydrazides that ring closure reactions can also occur with retention of configuration. cdnsciencepub.com The specific stereochemical outcome is therefore a nuanced aspect of the reactivity of this compound derivatives, influenced by the specific reaction pathway and the nature of the intermediates formed.

| Reactant | Reagent(s) | Major Product | Stereochemical Outcome |

|---|---|---|---|

| trans-1,2-dibenzoyl-1-(2-hydroxycyclopentyl)hydrazine | Thionyl chloride, then alkaline work-up | cis-2-benzoyl-1-(2-benzoyloxycyclopentyl)hydrazine | Inversion of configuration |

| trans-1,2-dibenzoyl-1-(2-hydroxycyclopentyl)hydrazine | 1 equiv. Tosyl chloride in Pyridine, then hydrolysis | Mixture of starting material and cis-2-benzoyl-1-(2-benzoyloxycyclopentyl)hydrazine | Inversion of configuration |

| trans-2-Hydrazinocyclopentanol | 2 equiv. Benzoyl chloride in dilute alkali | trans-1,2-dibenzoyl-1-(2-hydroxycyclopentyl)hydrazine | Retention of configuration |

Elucidation of Reaction Mechanisms through Kinetic and Isotopic Studies

The elucidation of reaction mechanisms for transformations involving this compound derivatives has been supported by various mechanistic studies. While detailed kinetic and isotopic labeling data for this specific compound are not extensively reported in the literature, the proposed mechanisms are consistent with established principles of physical organic chemistry and are supported by analogous systems.

The mechanism for the acid-catalyzed isomerization of trans-α-acylamino alcohols to their cis-isomers with inverted stereochemistry is a well-established reaction type. cdnsciencepub.com The key step in this proposed mechanism is the formation of a cyclic oxazolinium cation intermediate. cdnsciencepub.com This intermediate is formed by the intramolecular SN2 attack of the amide oxygen onto the adjacent carbon atom bearing the leaving group (derived from the alcohol). The hydrolysis of this oxazolinium cation can then proceed via cleavage of either the C-O or C-N bond, leading to the rearranged product.

In one instance, the thermal isomerization of a Diels-Alder adduct related to the chemistry of this compound derivatives was reported to be a first-order reaction, with kinetic evidence pointing towards a sigmatropic rearrangement. cdnsciencepub.com Although this is not a direct reaction of this compound, it demonstrates the application of kinetic studies in understanding the mechanisms of related complex organic transformations.

The lack of extensive published kinetic and isotopic data for the reactions of this compound highlights an area for potential future research. Such studies would be invaluable in providing quantitative support for the proposed mechanisms and in further refining our understanding of the chemical reactivity of this versatile compound.

| Reaction | Proposed Mechanistic Feature | Supporting Evidence |

|---|---|---|

| Acid-catalyzed isomerization of trans-1,2-dibenzoyl-1-(2-hydroxycyclopentyl)hydrazine | Formation of a cyclic oxazolinium cation intermediate | Stereochemical inversion; analogy to other α-acylamino alcohol reactions; supported by tracer studies in related systems cdnsciencepub.com |

| Reaction with thionyl chloride | Intramolecular SN2 attack leading to a cyclic intermediate | Quantitative inversion of configuration cdnsciencepub.com |

Derivatives, Analogues, and Scaffolds Based on Trans 2 Hydrazinocyclopentanol

Design and Synthesis of Structurally Modified trans-2-Hydrazinocyclopentanol Analogues

The design and synthesis of structurally modified analogues of this compound are primarily driven by the quest for novel chiral ligands and building blocks with tailored steric and electronic properties. A common strategy involves the derivatization of the hydrazino and hydroxyl moieties to introduce a wide range of functional groups.

A chemoenzymatic approach has proven effective for the synthesis of optically active trans-2-(N,N-dialkylamino)cyclopentanols, which are structurally similar to hydrazinocyclopentanol analogues nih.gov. This methodology utilizes lipase-catalyzed acylation of the hydroxyl group, affording high chemical yields and excellent enantiomeric excesses (95% to ≥99%) nih.gov. A similar strategy could be envisioned for the synthesis of chiral this compound derivatives. The general synthetic scheme would involve the selective acylation of the hydroxyl group of a racemic or enantiomerically enriched this compound, followed by further modification of the hydrazino group.

Table 1: Potential Synthetic Strategies for this compound Analogues

| Strategy | Description | Potential Products |

| Chemoenzymatic Resolution | Lipase-catalyzed acylation of the hydroxyl group to separate enantiomers. | Enantiomerically pure acylated trans-2-hydrazinocyclopentanols. |

| N-Alkylation/Arylation | Introduction of alkyl or aryl substituents on the hydrazino nitrogen atoms. | N-substituted this compound derivatives. |

| Protection/Deprotection | Use of protecting groups to selectively modify one functional group over the other. | Differentially protected this compound building blocks. |

| Cyclization Reactions | Intramolecular reactions to form bicyclic structures. | Fused heterocyclic systems incorporating the hydrazinocyclopentanol core. |

The synthesis of these analogues allows for a systematic investigation of how structural modifications influence their chemical and physical properties, which is crucial for understanding their structure-reactivity relationships.

Exploitation of the this compound Scaffold in Molecular Design

The rigid cyclopentane (B165970) framework and the defined stereochemistry of the this compound scaffold make it an attractive starting point for the design of more complex molecules. Its bifunctional nature, possessing both a nucleophilic hydrazino group and a hydroxyl group, allows for versatile chemical transformations.

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The this compound scaffold is well-suited for this purpose due to its inherent chirality and the presence of two distinct coordination sites (nitrogen and oxygen). Analogous trans-2-aminocyclopentanol derivatives have been successfully employed as ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde nih.gov. This suggests that ligands derived from this compound could also be effective in a variety of asymmetric transformations.

The design of such ligands often involves the introduction of sterically demanding or electronically tunable groups on the hydrazino and hydroxyl moieties. These modifications can create a well-defined chiral environment around a metal center, thereby directing the stereochemical outcome of a catalyzed reaction.

Table 2: Potential Applications of this compound-Based Ligands in Asymmetric Catalysis

| Reaction Type | Potential Ligand Design | Expected Outcome |

| Asymmetric Hydrogenation | Ligands with phosphine or other coordinating groups attached to the hydrazino moiety. | High enantioselectivity in the reduction of prochiral ketones and olefins. |

| Asymmetric C-C Bond Formation | Bidentate N,O-ligands coordinating to a transition metal catalyst. | Enantioselective control in aldol (B89426), Michael, and allylic alkylation reactions. |

| Asymmetric Epoxidation | Salen-type ligands derived from the condensation of a salicylaldehyde derivative with the hydrazino group. | High enantiomeric excesses in the epoxidation of unfunctionalized olefins. |

The modular nature of the this compound scaffold allows for the synthesis of a library of ligands, enabling the fine-tuning of catalyst performance for specific reactions.

Beyond their use in catalysis, this compound derivatives serve as valuable chiral building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals. The distinct reactivity of the hydrazino and hydroxyl groups allows for their sequential and selective functionalization.

The hydrazino group can participate in the formation of hydrazones and other nitrogen-containing heterocycles, while the hydroxyl group can be converted into ethers, esters, or other functional groups. This versatility makes the this compound scaffold a powerful tool in retrosynthetic analysis and the construction of intricate molecular architectures. For instance, the hydrazino moiety can be used to link peptide fragments through the formation of stable hydrazone bonds, a strategy employed in the synthesis of large protein-like molecules nih.gov.

Structure-Reactivity Relationships in Hydrazinocyclopentanol Derivatives

Understanding the relationship between the structure of a molecule and its reactivity is fundamental to rational molecular design. For derivatives of this compound, structure-reactivity studies would focus on how modifications to the scaffold influence its behavior in chemical reactions.

Key structural features that can be systematically varied include:

Substituents on the Cyclopentane Ring: The introduction of alkyl or aryl groups on the cyclopentane ring can alter the steric environment around the reactive centers.

Substituents on the Hydrazino Group: The electronic properties of the hydrazino group can be modulated by the attachment of electron-donating or electron-withdrawing groups.

Configuration of the Hydroxyl Group: While the trans configuration is fixed, the absolute stereochemistry (R or S) will have a profound impact on the chirality of the resulting molecules and their interactions with other chiral entities.

By correlating these structural changes with observed reaction rates, selectivities, and equilibrium constants, it is possible to develop predictive models for the behavior of this compound derivatives. For example, in the context of asymmetric catalysis, such studies would elucidate how the steric and electronic properties of the ligand influence the enantioselectivity of the catalyzed reaction.

Theoretical and Computational Chemistry Studies on Trans 2 Hydrazinocyclopentanol

Conformational Analysis and Energy Landscapes of trans-2-Hydrazinocyclopentanol

For this compound, the presence of the hydroxyl (-OH) and hydrazino (-NHNH2) substituents at positions 1 and 2 significantly influences the conformational energy landscape. The substituents can occupy either axial-like or equatorial-like positions in the puckered ring structures. The relative stability of these conformers is determined by a balance of several factors:

Steric Strain : Repulsion between the bulky substituents and other atoms on the ring. Equatorial positions are generally favored to minimize steric hindrance.

Torsional Strain : Strain arising from eclipsed bonds, which is minimized in the puckered envelope and half-chair forms. libretexts.org

Intramolecular Hydrogen Bonding : The potential for a hydrogen bond between the hydroxyl group's hydrogen and the lone pair of electrons on the hydrazino group's nitrogen, or vice versa. This interaction could stabilize certain conformations that might otherwise be energetically unfavorable.

Computational methods, such as density functional theory (DFT) or ab initio calculations, can be used to map the potential energy surface of the molecule. By systematically rotating the key dihedral angles and optimizing the geometry at each point, a detailed energy landscape can be constructed. This landscape reveals the lowest energy (most stable) conformations, the energy barriers between them, and the pathways for interconversion.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table presents illustrative data that would be obtained from a computational conformational analysis. The values are not based on experimental results.

| Conformer ID | Ring Conformation | -OH Position | -NHNH2 Position | Relative Energy (kJ/mol) | Key Feature |

| 1 | Half-Chair | Equatorial | Equatorial | 0.00 | Lowest energy, minimizes steric strain |

| 2 | Envelope | Equatorial | Equatorial | 1.5 | Slightly higher torsional strain |

| 3 | Half-Chair | Axial | Equatorial | 5.8 | Potential for intramolecular H-bond |

| 4 | Half-Chair | Equatorial | Axial | 6.5 | Increased steric hindrance |

| 5 | Half-Chair | Axial | Axial | 12.0 | High steric strain |

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are essential for elucidating the electronic properties that govern the structure and reactivity of this compound. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and bonding. researchgate.netresearchgate.net

For this compound, these calculations can determine:

Optimized Geometry : The precise bond lengths, bond angles, and dihedral angles for the most stable conformer. This provides a foundational understanding of the molecule's three-dimensional structure.

Atomic Charges : The distribution of electron density across the molecule can be quantified using methods like Natural Bond Orbital (NBO) or Mulliken population analysis. This helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The oxygen and nitrogen atoms are expected to carry partial negative charges, while the hydrogens attached to them will be partially positive.

Molecular Orbitals : The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO is often localized on the electron-rich hydrazino group, indicating its role as an electron donor, while the LUMO represents the most likely site for accepting electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 2: Illustrative Calculated Electronic and Structural Properties for the Lowest Energy Conformer of this compound This table presents hypothetical data from a DFT (e.g., B3LYP/6-31G) calculation. The values are for illustrative purposes.*

| Property | Value | Unit |

| Bond Lengths | ||

| C-O | 1.43 | Å |

| C-N | 1.47 | Å |

| N-N | 1.45 | Å |

| O-H | 0.96 | Å |

| Atomic Charges (NBO) | ||

| Oxygen (in -OH) | -0.75 | e |

| Nitrogen (attached to C) | -0.60 | e |

| Orbital Energies | ||

| HOMO Energy | -6.5 | eV |

| LUMO Energy | +1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Molecular Property | ||

| Dipole Moment | 2.8 | Debye |

Computational Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational modeling is a powerful technique for investigating the detailed pathways of chemical reactions. For this compound, this could involve studying its synthesis, oxidation, or decomposition. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. sciencepublishinggroup.comresearchgate.net

The process typically involves:

Proposing a Reaction Pathway : A plausible mechanism is hypothesized, outlining the sequence of bond-breaking and bond-forming events. For instance, the oxidation of the hydrazino group by a simple oxidant like hydrogen peroxide could be modeled. sciencepublishinggroup.com

Locating Stationary Points : The geometries of the reactants, products, and any potential intermediates are optimized to find their lowest energy structures on the potential energy surface.

Finding Transition States (TS) : A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Specialized algorithms are used to locate this "saddle point" on the energy surface.

Calculating Activation Energy : The activation energy (Ea) is the energy difference between the reactants and the transition state. This value is crucial for predicting the rate of the reaction. A lower activation energy implies a faster reaction.

Intrinsic Reaction Coordinate (IRC) Analysis : An IRC calculation confirms that the identified transition state correctly connects the desired reactants and products.

For this compound, a potential reaction to model is the initial step of its oxidation, where a hydrogen atom is abstracted from the terminal -NH2 group. Computational analysis could compare the activation energies for hydrogen abstraction from different sites to predict the most likely reaction pathway. nasa.gov

Table 3: Hypothetical Energetics for a Proposed Reaction Step: H-Abstraction from the Hydrazino Group This table illustrates the kind of data generated from transition state calculations for a hypothetical reaction: R-NH-NH2 + •OH → R-NH-NH• + H2O.

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | This compound + Hydroxyl Radical | 0.0 |

| Transition State (TS) | Structure where H is partially bonded to both N and O | +25.5 |

| Products | Hydrazinyl Radical + Water | -110.0 |

| Calculated Barrier | ||

| Activation Energy (Ea) | Energy(TS) - Energy(Reactants) | 25.5 |

Molecular Dynamics Simulations and Solvent Effects on this compound

While quantum chemical calculations are excellent for static, isolated molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a solution. researchgate.netsemanticscholar.org MD simulations model the movements of atoms by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level. mdpi.com

For this compound, MD simulations in a solvent like water would be highly informative. These simulations can reveal:

Solvent Effects : The explicit interaction with solvent molecules can significantly impact the conformational preferences of the solute. Water molecules will form hydrogen bonds with both the hydroxyl and hydrazino groups, potentially stabilizing conformers that are less favored in the gas phase. researchgate.net

Hydrogen Bonding Dynamics : MD simulations can quantify the average number of hydrogen bonds between the solute and solvent, as well as the average lifetime of these bonds. mdpi.com This provides insight into how strongly the molecule is solvated.

Dynamic Behavior : The simulation tracks the constant flexing, vibrating, and rotating of the molecule, including the pseudorotation of the cyclopentane (B165970) ring. This provides a more realistic picture of the molecule's structure in solution compared to a single, static conformation.

Radial Distribution Functions (RDFs) : An RDF plot can show the probability of finding a solvent atom (e.g., the oxygen of a water molecule) at a certain distance from a solute atom (e.g., the hydrogen of the -OH group). Peaks in the RDF indicate the formation of stable solvation shells.

Table 4: Illustrative Output from a Molecular Dynamics Simulation of this compound in Water This table shows hypothetical, time-averaged data that could be extracted from a 10-nanosecond MD simulation trajectory.

| Parameter | Description | Average Value |

| Solute-Solvent H-Bonds | Number of hydrogen bonds between the solute and surrounding water molecules | 5.2 |

| -OH Donor H-Bonds | H-bonds where the solute -OH group is the donor | 1.1 |

| -OH Acceptor H-Bonds | H-bonds where the solute -OH group is the acceptor | 1.8 |

| -NHNH2 Donor H-Bonds | H-bonds where the hydrazino group is the donor | 1.3 |

| -NHNH2 Acceptor H-Bonds | H-bonds where the hydrazino group is the acceptor | 1.0 |

| H-Bond Lifetime | Average duration of a solute-water hydrogen bond | 2.5 picoseconds |

| RMSD of Solute | Root-mean-square deviation of the solute's heavy atoms from the starting structure | 1.8 Å |

Prediction of Spectroscopic Signatures and Intermolecular Interactions

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and assign experimental spectra. acs.org For this compound, theoretical calculations can provide valuable predictions for infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectra : By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.net This is particularly useful for identifying characteristic peaks. For this molecule, key vibrations would include the O-H stretching frequency (typically a broad band around 3200-3600 cm⁻¹), the N-H stretching frequencies (usually two bands in the 3300-3500 cm⁻¹ region for a primary amine), and C-H, C-O, and C-N stretching frequencies. The exact positions of the O-H and N-H stretches are highly sensitive to hydrogen bonding. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra : Quantum mechanical methods can calculate the magnetic shielding of each nucleus, which can be converted into predicted chemical shifts for ¹H and ¹³C NMR spectra. acs.org These predictions can aid in the assignment of complex experimental spectra and help confirm the molecule's structure and conformation.

Furthermore, these methods can be used to study intermolecular interactions, such as the formation of dimers or larger aggregates in the gas phase or in non-polar solvents. By calculating the geometry and binding energy of a dimer, the nature of the intermolecular forces can be analyzed. For this compound, dimerization would likely be driven by strong hydrogen bonds between the -OH group of one molecule and the -NHNH2 group of another. mdpi.com

Table 5: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound This table presents hypothetical IR frequencies calculated at the DFT level, often scaled by an empirical factor to better match experimental values.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch | Hydroxyl (-OH) | 3450 | Strong, Broad |

| N-H Asymmetric Stretch | Hydrazino (-NH2) | 3380 | Medium |

| N-H Symmetric Stretch | Hydrazino (-NH2) | 3310 | Medium |

| C-H Stretch (sp³) | Cyclopentane Ring | 2870-2960 | Strong |

| N-H Bend (Scissoring) | Hydrazino (-NH2) | 1620 | Medium |

| C-O Stretch | Alcohol | 1080 | Strong |

| C-N Stretch | Amine | 1150 | Medium |

Advanced Spectroscopic and Analytical Characterization Techniques for Research on Trans 2 Hydrazinocyclopentanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of trans-2-Hydrazinocyclopentanol in solution. It provides detailed information about the chemical environment of each nucleus, the connectivity of atoms, and the spatial relationships between them, which are crucial for confirming the trans stereochemistry and understanding the conformational dynamics of the cyclopentane (B165970) ring.

Proton (¹H) and Carbon-¹³ (¹³C) NMR: The ¹H NMR spectrum is expected to show distinct signals for each proton. The protons on C1 and C2 (the carbon atoms bearing the hydroxyl and hydrazino groups, respectively) are diastereotopic and would appear as separate multiplets. Their chemical shifts would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The remaining methylene protons on C3, C4, and C5 would also exhibit complex splitting patterns due to geminal and vicinal coupling.

The ¹³C NMR spectrum would display five unique signals, corresponding to the five carbon atoms of the cyclopentane ring, confirming the molecule's asymmetry. The chemical shifts of C1 and C2 would be significantly downfield due to the deshielding effects of the attached -OH and -NHNH₂ groups.

Conformational Analysis: Cyclopentane and its derivatives are not planar and exist in dynamic equilibrium between two main puckered conformations: the envelope (Cₛ symmetry) and the twist (C₂ symmetry). dalalinstitute.com For this compound, the substituents will preferentially occupy positions that minimize steric strain. The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons, particularly between H1-H2, H2-H3, and H1-H5, is highly dependent on the dihedral angle between them, as described by the Karplus relationship. acs.org By analyzing these coupling constants, the predominant conformation in solution can be determined. For a trans configuration, the coupling constant between the protons on C1 and C2 (³J_H1,H2) would be expected to differ significantly from that of the corresponding cis isomer, providing definitive proof of the relative stereochemistry.

2D NMR Techniques: Two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connectivity through the carbon skeleton. For instance, the signal for H1 would show a cross-peak with H2 and the protons on C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, enabling definitive assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. For the trans isomer, a NOESY experiment would show no or a very weak spatial correlation between the protons on C1 and C2, whereas the cis isomer would exhibit a strong cross-peak.

Table 1: Predicted NMR Data for this compound

| Technique | Analyte | Expected Observations and Significance |

|---|---|---|

| ¹H NMR | H1, H2 | Distinct multiplets; chemical shifts δ ≈ 3.5-4.5 ppm. ³J_H1,H2 value is critical for confirming trans stereochemistry. |

| H3, H4, H5 | Complex multiplets in the aliphatic region (δ ≈ 1.5-2.5 ppm). | |

| ¹³C NMR | C1, C2 | Downfield signals (δ ≈ 60-80 ppm) due to electronegative substituents. |

| C3, C4, C5 | Upfield signals (δ ≈ 20-40 ppm). | |

| COSY | All Protons | Establishes H-H coupling network, confirming atom connectivity around the ring. |

| HSQC | All Protons & Carbons | Correlates each proton to its attached carbon for unambiguous ¹³C assignments. |

| NOESY | H1, H2 | Absence of a strong cross-peak between H1 and H2 confirms through-space separation, supporting the trans configuration. |

Mass Spectrometry (MS) for Fragmentation Analysis and Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed.

Under EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which then undergoes fragmentation. The fragmentation of cyclic amino alcohols is characterized by several key pathways. whitman.edulibretexts.org

Key Fragmentation Pathways:

Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols. libretexts.org Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom results in the formation of a resonance-stabilized cation. For this compound, alpha-cleavage could occur on either side of the C1-C2 bond, leading to ring-opening and the generation of characteristic fragment ions.

Loss of Water: Alcohols frequently undergo dehydration, leading to a fragment ion with a mass 18 units less than the molecular ion ([M-18]⁺•). youtube.com

Loss of Hydrazinyl Radical: A characteristic fragmentation would be the cleavage of the C-N bond to lose a hydrazinyl radical (•NHNH₂), resulting in an [M-31]⁺ fragment.

Loss of Ammonia (B1221849): While less direct than in primary amines, fragmentation pathways leading to the loss of ammonia ([M-17]⁺•) or related nitrogen-containing species can also occur. nih.gov

The high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₅H₁₂N₂O).

Table 2: Expected Mass Spectrometry Fragments for this compound (MW = 116.16 g/mol)

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 116 | [C₅H₁₂N₂O]⁺• | Molecular Ion (M⁺•) |

| 99 | [C₅H₁₁N₂]⁺ | Loss of •OH radical |

| 98 | [C₅H₁₀N₂]⁺• | Loss of H₂O (Dehydration) |

| 85 | [C₅H₉O]⁺ | Loss of •NHNH₂ radical (Alpha-cleavage) |

| 73 | [C₃H₇N₂O]⁺ | Ring cleavage fragment |

| 57 | [C₃H₅O]⁺ or [C₃H₇N]⁺ | Complex ring cleavage fragment |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule by probing its vibrational modes. These methods are excellent for identifying functional groups and can also offer insights into molecular conformation and intermolecular interactions, such as hydrogen bonding.

For this compound, the key functional groups are the hydroxyl (-OH) and hydrazino (-NHNH₂) groups.

Characteristic Vibrational Bands:

O-H Stretching: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. The broadness of this peak is indicative of hydrogen bonding (either intermolecularly or intramolecularly between the -OH and -NHNH₂ groups).

N-H Stretching: The hydrazino group will exhibit symmetric and asymmetric N-H stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region. aip.orgaip.org

C-H Stretching: Absorptions for the C-H bonds of the cyclopentane ring will be observed in the 2850-3000 cm⁻¹ range.

N-H Bending: The scissoring vibration of the -NH₂ group typically appears as a medium to strong band around 1600-1650 cm⁻¹.

C-O Stretching: A strong band in the fingerprint region, approximately 1050-1150 cm⁻¹, corresponds to the C-O stretching vibration.

N-N Stretching: The N-N single bond stretch is often weak in the IR spectrum but can be more prominent in the Raman spectrum, appearing in the 1000-1200 cm⁻¹ range. acs.org

The combination of IR and Raman spectroscopy is powerful because vibrational modes can be IR-active, Raman-active, or both, depending on the change in dipole moment and polarizability, respectively. Analysis of both spectra provides a more complete picture of the molecule's vibrational framework. acs.org

Table 3: Key Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Medium | Medium |

| 3200 - 3600 | O-H Stretch (H-bonded) | Strong, Broad | Weak |

| 2850 - 3000 | C-H Stretch | Medium-Strong | Strong |

| 1600 - 1650 | N-H Bend (Scissoring) | Medium-Strong | Weak |

| 1050 - 1150 | C-O Stretch | Strong | Medium |

| 1000 - 1200 | N-N Stretch | Weak-Medium | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the trans relative stereochemistry of the hydroxyl and hydrazino groups on the cyclopentane ring.

The analysis of a suitable crystal of this compound or one of its derivatives would yield a wealth of structural information:

Unambiguous Stereochemistry: The relative positions of the substituents on the five-membered ring would be clearly visualized, confirming the trans arrangement.

Conformation: The exact puckering of the cyclopentane ring in the solid state (e.g., envelope or twist conformation) would be determined.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, offering insights into bonding and potential ring strain.

Intermolecular Interactions: The crystal packing would reveal the network of intermolecular hydrogen bonds involving the hydroxyl and hydrazino groups. This information is crucial for understanding the solid-state properties of the compound.

For a chiral compound like this compound, crystallization of a single enantiomer in a chiral space group would allow for the determination of its absolute configuration using anomalous dispersion effects, often referred to as the Flack parameter. This provides an independent confirmation of the results from chiroptical methods.

Table 4: Representative Data Obtained from X-ray Crystallographic Analysis

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice. A chiral space group indicates enantiopurity. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | Precise 3D position of every non-hydrogen atom in the unit cell. |

| Bond Lengths (Å) & Angles (°) | Definitive molecular geometry, confirming connectivity and conformation. |

| Torsion Angles (°) | Quantifies the puckering of the cyclopentane ring and substituent orientation. |

| Hydrogen Bond Geometry | Details of intermolecular interactions governing the crystal packing. |

| Flack Parameter | Determination of the absolute configuration for enantiopure crystals. |

Applications of Trans 2 Hydrazinocyclopentanol in Contemporary Chemical Synthesis Excluding Biological/clinical Uses

Role as a Chiral Auxiliary or Ligand in Asymmetric Transformations

The quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral auxiliaries and ligands are instrumental in achieving high levels of stereocontrol in asymmetric reactions. While direct applications of trans-2-hydrazinocyclopentanol as a chiral auxiliary are not extensively documented in readily available literature, the closely related analogue, (1S,2R)-2-aminocyclopentan-1-ol, has been successfully employed as a precursor to a highly effective chiral auxiliary.

This analogous amino alcohol can be converted into a conformationally constrained oxazolidinone auxiliary. This auxiliary has demonstrated exceptional performance in asymmetric alkylation and aldol (B89426) reactions, affording high diastereoselectivities (>99%) and yields. nih.govnih.gov The rigid cyclopentane (B165970) backbone and the defined stereochemistry of the amino and hydroxyl groups in the parent molecule are crucial for inducing facial selectivity in reactions involving prochiral substrates. Given the structural similarity, it is plausible that this compound could be derivatized to form analogous chiral auxiliaries, such as N-acylhydrazides or pyrazolidinones, which could exhibit similar or unique stereodirecting capabilities in asymmetric transformations.

Furthermore, chiral 1,2-amino alcohols are known to be effective ligands in a variety of metal-catalyzed asymmetric reactions. For instance, optically active trans-2-(N,N-dialkylamino)cyclopentanols have been utilized as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. nih.gov The ability of the nitrogen and oxygen atoms to chelate to a metal center creates a well-defined chiral environment, which dictates the stereochemical outcome of the reaction. The hydrazine (B178648) moiety in this compound offers two nitrogen atoms for potential coordination, suggesting that it could serve as a bidentate or even a tridentate ligand in asymmetric catalysis, opening avenues for new catalytic systems with unique reactivity and selectivity.

Utility as a Synthon for Heterocyclic Chemistry

Heterocyclic compounds are ubiquitous in pharmaceuticals, natural products, and functional materials. The hydrazine functionality in this compound makes it a valuable synthon for the construction of various nitrogen-containing heterocycles, most notably pyrazoles and pyridazines.

The synthesis of pyrazoles often relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, a reaction famously known as the Knorr pyrazole (B372694) synthesis. jk-sci.comslideshare.netname-reaction.comresearchgate.net In this context, this compound can react with various 1,3-dielectrophiles to furnish pyrazoles bearing a chiral hydroxycyclopentyl substituent. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The stereochemistry of the cyclopentane ring is retained in the final product, providing a straightforward route to chiral pyrazole derivatives.

Similarly, the Paal-Knorr synthesis provides a direct method for the synthesis of pyrroles from 1,4-dicarbonyl compounds and a primary amine or hydrazine. wikipedia.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.orgrgmcet.edu.in By employing this compound, chiral N-substituted pyrroles can be accessed.

Pyridazines, six-membered aromatic heterocycles containing two adjacent nitrogen atoms, can also be synthesized using hydrazine precursors. The reaction of a 1,4-dicarbonyl compound or a γ-keto acid with a hydrazine derivative is a common strategy for constructing the pyridazine (B1198779) ring. This compound can be envisioned to participate in such cyclocondensation reactions, leading to the formation of chiral pyridazine derivatives. The resulting products would feature the hydroxycyclopentyl moiety, which can be further functionalized or utilized to influence the pharmacological or material properties of the final compound. A study on acyl derivatives of cis- and this compound has explored their acid-catalyzed reactions and isomerizations, which involve oxazolidinium cation intermediates, highlighting the reactivity of this scaffold in cyclization reactions. cdnsciencepub.com

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound and the corresponding dicarbonyl precursors.

| Heterocycle | Dicarbonyl Precursor | General Reaction Scheme |

| Pyrazole | 1,3-Diketone | |

| Pyrrole | 1,4-Diketone | |

| Pyridazine | 1,4-Diketone or γ-Keto Acid |

Application in Polymer Chemistry and Materials Science (e.g., as a monomer or crosslinker)

The bifunctional nature of this compound, possessing both a hydroxyl and a hydrazine group, suggests its potential utility in polymer chemistry and materials science, although specific examples in the literature are scarce. The hydroxyl group can participate in polymerization reactions such as esterification or etherification, while the hydrazine moiety offers sites for reactions like hydrazone formation or acylation.

As a monomer, this compound could be incorporated into polyesters, polyethers, or polyamides. For instance, condensation polymerization with a dicarboxylic acid would lead to a polyester (B1180765) with pendant hydrazine groups, which could be further modified to tune the polymer's properties. Alternatively, the hydrazine group could be used to form polyhydrazides by reacting with dicarboxylic acid dichlorides. The inherent chirality of the monomer would result in the formation of chiral polymers, which are of interest for applications in chiral separations, asymmetric catalysis, and as biomaterials.

The two reactive functional groups also make this compound a potential crosslinking agent. nih.govmdpi.comresearchgate.netnih.gov Crosslinking is a crucial process for modifying the properties of polymers, leading to materials with enhanced mechanical strength, thermal stability, and solvent resistance. The hydroxyl group can form crosslinks through reactions with isocyanates to form urethanes, or with epoxides. The hydrazine group can react with dicarbonyl compounds to form hydrazone crosslinks. The use of a chiral crosslinker like this compound could impart chirality to the bulk material, which could be advantageous in applications such as sensing and chiral recognition.

While direct polymerization or crosslinking studies involving this compound are not widely reported, the principles of polymer chemistry suggest its viability in these roles. Further research in this area could lead to the development of novel functional and chiral materials.

Contribution to Novel Reagent Development in Organic Synthesis

The development of new reagents with unique reactivity and selectivity is a continuous endeavor in organic synthesis. The structural features of this compound make it an attractive starting point for the design of novel reagents.

The hydrazine moiety is a key component in a variety of established reagents. For example, the formation of hydrazones from aldehydes and ketones is a classic reaction used for characterization and purification. Chiral hydrazones derived from this compound could be employed in asymmetric synthesis, for instance, in stereoselective additions to the C=N bond.

Furthermore, the hydrazine group can be transformed into other functionalities. For example, oxidation of hydrazines can lead to the formation of diazenes, which are reactive intermediates in organic synthesis. The development of chiral oxidizing agents or radical initiators based on the this compound scaffold could be an interesting area of exploration.

The combination of the hydroxyl and hydrazine groups allows for the synthesis of more complex derivatives that could function as novel reagents. For example, reaction with phosgene (B1210022) or its equivalents could lead to cyclic carbazates, which are versatile intermediates. The synthesis of novel organocatalysts or ligands for metal-catalyzed reactions, where the cyclopentane ring provides a rigid and chiral backbone, is another promising direction. While the direct application of this compound in the development of widely used named reagents is not yet established, its potential as a precursor for new synthetic tools remains an area ripe for investigation.

Emerging Research Frontiers and Future Prospects for Trans 2 Hydrazinocyclopentanol

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like trans-2-Hydrazinocyclopentanol is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. These technologies offer substantial improvements over traditional batch processing in terms of safety, efficiency, and scalability. In a hypothetical flow synthesis of this compound, reactants such as cyclopentene (B43876) oxide and hydrazine (B178648) hydrate could be pumped from separate reservoirs, mixed at a T-junction, and then passed through a heated and pressurized reactor coil. The precise control over parameters like temperature, pressure, and residence time in a microreactor environment can lead to higher yields and selectivities.

Automated platforms can further enhance this process by integrating real-time monitoring and self-optimization capabilities. semanticscholar.org For instance, an in-line analytical technique, such as NMR or IR spectroscopy, could continuously analyze the product stream. This data can be fed to a control algorithm that automatically adjusts reaction conditions to maximize the yield of the desired trans isomer or minimize byproduct formation. This approach not only accelerates process development but also enables the rapid creation of a library of this compound derivatives for screening in various applications. The automated multistep synthesis of nitrogen-containing heterocycles, such as 2-pyrazolines, from hydrazones in flow has demonstrated the power of these integrated systems. rsc.org

Table 1: Potential Advantages of Flow Synthesis for this compound

| Feature | Benefit in Flow Synthesis | Implication for trans-2-Hydrazinocyclopentanol |

|---|---|---|

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents like hydrazine. | Safer handling and reaction of hydrazine, a potentially hazardous reagent. |

| Precise Control | Superior heat and mass transfer allow for exact control over temperature, pressure, and stoichiometry. | Improved stereoselectivity for the trans isomer and minimization of side reactions. |

| Rapid Optimization | Automated systems with in-line analytics can screen numerous conditions quickly. | Accelerated discovery of optimal conditions for synthesis and derivatization. |

| Scalability | Production can be increased by running the system for longer durations ("scaling out") rather than using larger reactors. | Seamless transition from laboratory-scale research to pilot-scale production. |

| Integration | Multiple reaction and purification steps can be combined into a single continuous process. | Potential for a one-pot synthesis and purification sequence, improving overall efficiency. |

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are driving innovation toward more sustainable methods for producing valuable chemical entities. For this compound, future research will likely focus on moving away from petrochemical feedstocks and harsh reagents. One promising avenue is the use of biomass-derived precursors. For example, cyclopentanol and cyclopentanone can be synthesized from furfural, which is derived from lignocellulosic biomass. google.comhigfly.euresearchgate.net

Biocatalysis presents another powerful strategy for green synthesis. Engineered enzymes, such as amine dehydrogenases or transaminases, could be employed for the selective amination of a suitable cyclopentanol precursor. nih.gov An engineered enzymatic cascade has been shown to convert diols directly to amino alcohols under mild, aqueous conditions, offering a potential route to related structures. rsc.org Similarly, photocatalysis using visible light offers a metal-free and energy-efficient method to construct C-N bonds. A visible-light-mediated synthesis of 1,2-amino alcohols from amino acids and carbonyl compounds in water highlights a sustainable approach that could be adapted for hydrazino-functionalized molecules. rsc.org These methods reduce reliance on toxic catalysts and solvents, minimize waste generation, and often proceed under ambient temperature and pressure.

Table 2: Comparison of Potential Synthetic Routes

| Synthetic Strategy | Key Features | Potential Starting Materials | Environmental Impact |

|---|---|---|---|

| Traditional Synthesis | Often involves multi-step processes, harsh conditions, and stoichiometric reagents. | Cyclopentene oxide, hydrazine hydrate. | Higher energy consumption; use of hazardous reagents and solvents. |

| Biocatalytic Cascade | Uses engineered enzymes in aqueous media at ambient temperature and pressure. rsc.org | 1,2-Cyclopentanediol. | Minimal waste; biodegradable catalysts; high selectivity reduces purification needs. |

| Visible-Light Photocatalysis | Metal-free catalysis using light as the energy source; mild reaction conditions. rsc.orgpatsnap.com | Cyclopentanol, N-protected hydrazine. | Low energy input; avoids heavy metal catalysts; potential for C-H activation routes. |

| Biomass-Derived Route | Utilizes renewable feedstocks like furfural to create the cyclopentane (B165970) ring. higfly.eu | Furfural, hydrazine. | Reduces dependence on fossil fuels; potential for a circular chemical economy. |

Discovery of Unprecedented Reactivity and Catalytic Activity

The bifunctional nature of this compound—containing both a nucleophilic hydrazino group and a hydroxyl group on a chiral scaffold—suggests a rich and underexplored reactivity profile. The hydrazino moiety can serve as a precursor to a variety of other functional groups or as a key component in forming heterocyclic structures. For instance, oxidation of the hydrazino group could generate a reactive diazo intermediate in situ for use in cycloaddition reactions or C-H insertion, enabling the synthesis of complex polycyclic systems. rsc.org

Furthermore, this compound is an ideal candidate for development as a chiral ligand in asymmetric catalysis. The two nitrogen atoms of the hydrazino group and the oxygen of the hydroxyl group can act as a tridentate or bidentate chelating agent for various transition metals. The rigid cyclopentane backbone provides a well-defined stereochemical environment, which is crucial for inducing high enantioselectivity in catalytic transformations. Such ligands could find applications in asymmetric hydrogenations, C-C bond-forming reactions, or asymmetric aminations. The reactivity of cyclic hydrazines in forming sp³-rich, non-planar scaffolds for drug discovery highlights the potential for creating diverse molecular libraries from this core structure. nih.gov

Table 3: Potential Areas of Novel Reactivity and Catalysis

| Area of Exploration | Proposed Application | Potential Outcome |

|---|---|---|

| Heterocycle Synthesis | Reaction with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. | Access to novel pyrazole (B372694) or pyrazolidine (B1218672) derivatives with defined stereochemistry. |

| Asymmetric Catalysis | Use as a chiral ligand for metals like Ruthenium, Rhodium, or Copper. | Development of new catalysts for enantioselective reduction, alkylation, or cyclopropanation reactions. |

| Diazo Intermediate Chemistry | In situ oxidation of the hydrazino group. | A precursor for [3+2] cycloadditions, enabling the synthesis of complex nitrogen-containing bicyclic compounds. |

| Organocatalysis | Use as a chiral Brønsted base or hydrogen bond donor. | Catalyzing Michael additions or aldol (B89426) reactions with high stereocontrol. |

Advanced Characterization Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic routes and discovering new reactivity. Advanced spectroscopic techniques, particularly when applied in situ or operando, provide a window into the dynamic processes of a chemical reaction. For the study of this compound, these methods could be transformative.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy , especially when integrated into a flow chemistry setup, can provide detailed kinetic and structural information as a reaction proceeds. semanticscholar.orgnih.govbruker.com By flowing the reaction mixture through the NMR spectrometer, one can monitor the consumption of reactants, the formation of products, and the appearance of transient intermediates in real time. researchgate.net This would be invaluable for optimizing the stereoselective synthesis of the trans isomer and for studying the kinetics of subsequent derivatization reactions.

Operando Infrared (IR) spectroscopy is another powerful tool, particularly for studying catalytic processes. ornl.govacs.orgunito.it If this compound or its metal complexes were used as a heterogeneous catalyst, operando IR could probe the molecule's vibrational modes as it interacts with reactants on the catalyst surface under actual reaction conditions. mdpi.com This can reveal the nature of the active catalytic site and elucidate the mechanism by which the catalyst facilitates a given transformation.

Table 4: Application of Advanced Spectroscopic Techniques

| Technique | Type of Information | Application to trans-2-Hydrazinocyclopentanol |

|---|---|---|

| Real-Time Flow NMR | Reaction kinetics, identification of intermediates, structural elucidation, stereoselectivity. semanticscholar.orgnih.gov | Mechanistic study of its synthesis; optimization of reaction conditions for derivatization on-the-fly. |

| Operando IR Spectroscopy | Surface adsorption, identification of surface intermediates, catalyst state under reaction conditions. ornl.govunito.it | Elucidating its role as a ligand or catalyst in heterogeneous systems by observing adsorbate-surface interactions. |

| Mass Spectrometry (in-line) | Real-time monitoring of product and byproduct formation. | High-throughput screening of reaction conditions in an automated synthesis platform. |

| 2D NMR Spectroscopy (in-flow) | Correlation of nuclei (e.g., COSY, HSQC) for unambiguous identification of complex structures. semanticscholar.org | Confirming the structure of novel derivatives and intermediates without isolation. |

Q & A

Basic: What are the established synthesis protocols for trans-2-Hydrazinocyclopentanol, and how do reaction conditions influence yield and stereoselectivity?

The synthesis typically involves cyclopentanol derivatization followed by hydrazine introduction under controlled conditions. Key parameters include:

- Catalyst choice : Acidic or basic catalysts (e.g., HCl, NaNO₂) influence hydrazine coupling efficiency.

- Temperature : Reactions at 0–5°C minimize side reactions like cyclopentanol ring opening .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures separation from cis-isomers. Yield optimization (60–75%) requires strict anhydrous conditions, monitored via TLC and HPLC .

Basic: Which spectroscopic techniques are prioritized for structural validation of this compound, and how are spectral artifacts mitigated?

- NMR : H NMR (DMSO-d6) identifies hydrazine protons (δ 2.1–2.3 ppm) and cyclopentanol backbone (δ 1.5–1.8 ppm). C NMR confirms stereochemistry via coupling constants.

- IR : N-H stretches (3200–3400 cm⁻¹) and C-O (1050–1100 cm⁻¹) validate functional groups.

- Mass Spectrometry : ESI-MS (m/z 129.1 [M+H]⁺) confirms molecular weight. Artifacts (e.g., solvent peaks) are excluded by comparing spectra with synthetic intermediates .

Advanced: How can conflicting reports on the compound’s bioactivity (e.g., enzyme inhibition vs. activation) be systematically resolved?

- Meta-analysis : Aggregate data across studies, controlling for variables like concentration (µM vs. mM ranges), solvent (DMSO vs. aqueous), and cell lines (HEK293 vs. HeLa).

- Dose-response curves : Establish EC₅₀/IC₅₀ values under standardized conditions.

- Mechanistic studies : Use competitive binding assays (e.g., SPR) to differentiate direct vs. allosteric effects .

Advanced: What strategies enhance the stability of this compound in physiological buffers for longitudinal in vitro studies?

- pH optimization : Buffers at pH 6.5–7.0 reduce hydrolysis.

- Lyophilization : Store as a lyophilized powder, reconstituting in degassed PBS.

- Stabilizers : Add 0.1% BSA or 5 mM ascorbic acid to mitigate oxidative degradation. Stability is quantified via HPLC-UV at 254 nm over 72 hours .

Advanced: How should in vivo pharmacokinetic studies be designed to assess this compound bioavailability while adhering to ethical guidelines?

- Animal models : Use Sprague-Dawley rats (n ≥ 6/group) with staggered dosing (10–50 mg/kg IV/oral).

- Sampling : Collect plasma at t = 0, 15, 30, 60, 120 mins; analyze via LC-MS/MS.

- Ethics : Justify sample size using power analysis (α = 0.05, β = 0.2) and include sham controls to comply with NIH guidelines .

Advanced: Which computational models best predict the compound’s reactivity in catalytic systems (e.g., asymmetric synthesis)?

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to map transition states for hydrazine-mediated nucleophilic attacks.

- MD simulations : Simulate solvent interactions (water, ethanol) to assess steric hindrance. Validate predictions with experimental kinetics (kₐₚₚ) .

Advanced: How does stereochemistry impact this compound’s interaction with chiral biological targets (e.g., kinases)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.